
Entecavir-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Entecavir-13C2,15N is a labeled analogue of Entecavir . It is a potent and selective inhibitor of HBV (Hepatitis B Virus), with an EC50 of 3.75 nM in HepG2 cell . It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body .
Molecular Structure Analysis
The molecular formula of Entecavir-13C2,15N is C10¹³C2H15N4¹5NO3 . It has a molecular weight of 280.26 .科学的研究の応用
Treatment for Chronic Hepatitis B
Entecavir (ETV) is a drug used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The ETV dosage can range from 0.5 mg to 1 mg once a day .
Oncology Applications
In addition to its conventional use, ETV acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in breast, lung, skin, liver, and prostate tumors . KDM5B is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Tumor Suppressor Gene Regulation
The KDM5B enzyme acts as a transcriptional repressor in tumor suppressor genes, silencing them . Its overexpression leads to drug resistance in certain tumor types .
PI3K/AKT Signaling Pathway Activation
The literature suggests that KDM5B activates the PI3K/AKT signaling pathway . Reducing KDM5B expression decreases AKT signaling, resulting in decreased tumor cell proliferation .
Inhibition of Tumor Cell Proliferation
In silico studies have demonstrated that ETV can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
Inhibition of PARP-1 and Prevention of Hepatitis B Virus Reactivation
ETV also appears to inhibit PARP-1 . It has a high genetic barrier, reducing the chance of resistance development . ETV can also prevent the reactivation of the hepatitis B virus in cancer patients , which have proven to be significant advantages regarding its use as a repurposed drug in oncology .
作用機序
Target of Action
Entecavir-13C2,15N is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of Entecavir-13C2,15N is the HBV polymerase . This enzyme plays a crucial role in the replication of the HBV, making it an effective target for antiviral therapy .
Mode of Action
Entecavir-13C2,15N, being a guanosine nucleoside analogue, competes with the natural substrate deoxyguanosine triphosphate . It functionally inhibits all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This results in the reduction of viral DNA synthesis .
Biochemical Pathways
The biochemical pathway affected by Entecavir-13C2,15N is the HBV replication process . By inhibiting the HBV polymerase, Entecavir-13C2,15N disrupts the replication of the virus, thereby reducing the viral load in the body .
Pharmacokinetics
Entecavir-13C2,15N is intracellularly phosphorylated to guanosine triphosphate . There were no clinically relevant effects on the pharmacokinetics of Entecavir based on age, sex, race, or hepatic function . Renal impairment resulted in increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of <50 ml/min .
Result of Action
The result of Entecavir-13C2,15N’s action is the effective inhibition of HBV replication . This leads to a reduction in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .
Action Environment
The action of Entecavir-13C2,15N can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of Entecavir-13C2,15N . Additionally, factors such as the patient’s renal function can also influence the drug’s action, efficacy, and stability .
将来の方向性
Entecavir-13C2,15N holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . In silico studies have demonstrated that Entecavir-13C2,15N can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Entecavir-13C2,15N involves the incorporation of 13C and 15N isotopes into the structure of Entecavir, which is a nucleoside analogue used in the treatment of hepatitis B virus infection. This can be achieved through a series of synthetic steps that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Guanine", "2,3,5-Tri-O-acetyl-beta-D-ribose", "Triethylamine", "13C-labeled acetic anhydride", "15N-labeled ammonia", "Methanol", "Ethyl acetate", "Dichloromethane", "Toluene", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Pyridine", "Triethylorthoformate" ], "Reaction": [ "Synthesis of 13C2,15N-labeled guanine via amination with 15N-labeled ammonia and subsequent alkylation with 13C-labeled acetic anhydride", "Protection of 13C2,15N-labeled guanine with acetyl groups using 2,3,5-tri-O-acetyl-beta-D-ribose and triethylamine in methanol", "Synthesis of the phosphoramidite building block by reaction of the protected guanine with diisopropylethylamine, N,N'-dicyclohexylcarbodiimide, and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in dichloromethane", "Synthesis of the 13C2,15N-labeled Entecavir nucleotide by coupling the phosphoramidite building block with 2,3-dideoxy-3-fluoro-5-O-(4-morpholinyl)uridine-5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) using 1H-tetrazole in acetonitrile", "Deprotection of the 2,3,5-tri-O-acetyl protecting groups with sodium bicarbonate in methanol", "Purification of the 13C2,15N-labeled Entecavir nucleotide by reverse-phase high performance liquid chromatography using a C18 column and a gradient of acetonitrile and water with 0.1% trifluoroacetic acid", "Conversion of the nucleotide to the triphosphate form by treatment with hydrochloric acid and sodium hydroxide in water", "Purification of the 13C2,15N-labeled Entecavir triphosphate by anion exchange chromatography using a DEAE column and a gradient of sodium chloride in water", "Conversion of the triphosphate to the monophosphate form by treatment with triethylorthoformate and pyridine in toluene" ] } | |
CAS番号 |
1329796-53-3 |
分子式 |
C12H15N5O3 |
分子量 |
280.262 |
IUPAC名 |
2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1 |
InChIキー |
QDGZDCVAUDNJFG-PUSDEWLCSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |
同義語 |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N; Baraclude-13C2,15N; BMS 200475-13C2,15N; SQ 34676-13C2,15N; _x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




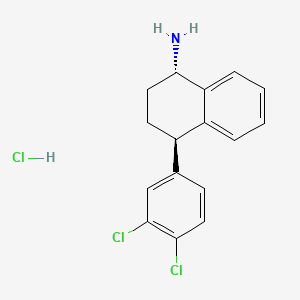
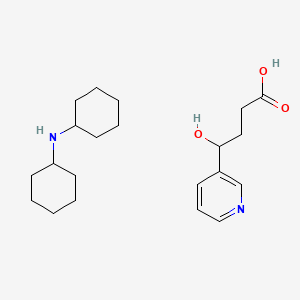
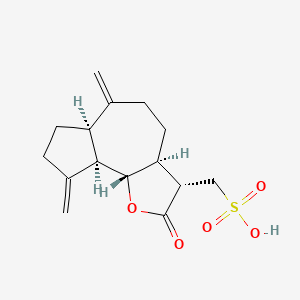
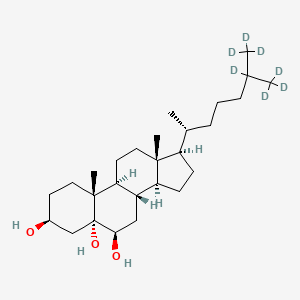
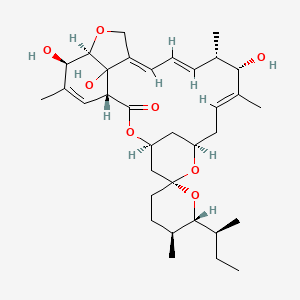


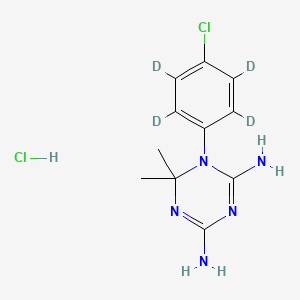

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
